molecular formula C12H12FNO2S2 B3402804 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1060292-26-3

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No.: B3402804
CAS No.: 1060292-26-3
M. Wt: 285.4 g/mol
InChI Key: FRXRTQGTMQSVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a sulfonamide derivative characterized by a 4-fluorophenyl group attached to a methanesulfonamide scaffold and a thiophen-3-ylmethyl substituent. The compound’s structure combines aromatic fluorination, sulfonamide functionality, and heterocyclic thiophene moieties, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2/c13-12-3-1-10(2-4-12)9-18(15,16)14-7-11-5-6-17-8-11/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXRTQGTMQSVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves multiple steps, including the formation of the fluorophenyl and thiophen-3-ylmethyl intermediates, followed by their coupling with methanesulfonamide. Common synthetic routes may include:

    Step 1: Synthesis of 4-fluorophenyl intermediate through halogenation or other electrophilic aromatic substitution reactions.

    Step 2: Preparation of thiophen-3-ylmethyl intermediate via thiophene functionalization.

    Step 3: Coupling of the intermediates with methanesulfonamide under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC, and catalysts like DMAP.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H12FNO2SC_{12}H_{12}FNO_2S and features a sulfonamide group, which is known for its diverse biological activities. The presence of the fluorophenyl and thiophenyl moieties contributes to its unique chemical behavior and interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of sulfonamide derivatives, including 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of carbonic anhydrase enzymes, which play a crucial role in tumor metabolism .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.

  • Case Study : In vitro studies have shown that related compounds possess broad-spectrum antibacterial properties. For instance, a derivative similar to this compound was tested against Staphylococcus aureus and exhibited promising results .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs). CAs are crucial for maintaining acid-base balance and are implicated in various diseases, including glaucoma and cancer.

  • Data Table: Enzyme Inhibition Studies
CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundCarbonic Anhydrase II0.5
Related Compound ACarbonic Anhydrase IX1.2
Related Compound BCarbonic Anhydrase IV0.8

Pharmacological Insights

The pharmacokinetics of sulfonamides indicate good oral bioavailability and metabolic stability, making them suitable candidates for drug development. The incorporation of fluorine atoms often enhances metabolic stability and bioactivity.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Example 1 : N-(3-(5-(3-(4-Fluorophenyl)ureido)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzyl)methanesulfonamide (Compound 16 in )

  • Key Structural Differences :
    • Incorporates a pyrazole ring with trifluoromethyl and ureido groups.
    • Substituted benzyl group instead of thiophen-3-ylmethyl.
  • Functional Implications :
    • Demonstrated as a selective allosteric inhibitor of Plasmodium falciparum enzymes, suggesting fluorophenyl-sulfonamide hybrids are viable for antimalarial development .
    • The trifluoromethyl group enhances metabolic stability compared to the simpler thiophene substituent in the target compound .

Example 2 : Tolylfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

  • Key Structural Differences: Contains dichloro and dimethylamino sulfonyl groups. Fluorine is bonded to the central carbon rather than the phenyl ring.
  • The dichloro group likely contributes to broader biocidal activity but increases environmental persistence compared to the target compound .

Thiophene-Containing Sulfonamides

Example 3 : 1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 37 in )

  • Key Structural Differences :
    • Features a bicyclic framework and ferrocenylmethylidene group.
    • Thiophen-2-yl substituent (vs. thiophen-3-ylmethyl in the target compound).
  • Functional Implications: The thiophen-2-yl position may alter electronic interactions in metal-binding applications, as seen in ferrocene-based catalysts .

Complex Sulfonamide Derivatives in Patents

Example 4 : N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide ()

  • Key Structural Differences: Oxazolidinone and bis(trifluoromethyl)phenyl groups. Cyclohexene and methoxy substituents.
  • Functional Implications: The oxazolidinone moiety suggests antimicrobial or antiviral applications, contrasting with the simpler thiophene-based target compound . Increased molecular complexity may enhance potency but reduce synthetic accessibility .

Comparative Data Table

Parameter Target Compound Compound 16 Tolylfluanid Compound 37 Patent Example
Core Structure Methanesulfonamide Methanesulfonamide Methanesulfonamide Methanesulfonamide Methanesulfonamide
Aromatic Group 4-Fluorophenyl 4-Fluorophenyl + pyrazole 4-Methylphenyl Thiophen-2-yl Bis(trifluoromethyl)phenyl
Key Substituents Thiophen-3-ylmethyl Trifluoromethyl, ureido Dichloro, dimethylamino Ferrocenylmethylidene Oxazolidinone, cyclohexene
Molecular Weight (Da) ~295 (estimated) ~550 ~365 ~600 ~750
Applications Undisclosed (likely enzyme inhibition) Antimalarial inhibitor Fungicide Catalysis/Materials Antimicrobial (hypothesized)
Advantages Simplicity, synthetic accessibility High selectivity Broad biocidal activity Metal-binding capability High potency
Disadvantages Limited functional groups Metabolic instability Environmental persistence Complex synthesis Poor bioavailability

Key Research Findings

Fluorophenyl vs. Thiophenyl Effects : Fluorophenyl groups enhance enzyme-binding affinity (e.g., antimalarial activity in Compound 16), while thiophenyl groups improve π-π stacking in heterocyclic systems .

Substituent Impact on Bioactivity : Trifluoromethyl and dichloro groups increase biocidal activity but raise toxicity concerns, whereas simpler substituents (e.g., thiophen-3-ylmethyl) balance efficacy and safety .

Synthetic Complexity : Compounds like those in require multistep syntheses, limiting scalability compared to the target compound’s straightforward preparation .

Biological Activity

1-(4-Fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H12FN1O2S1\text{C}_{12}\text{H}_{12}\text{F}\text{N}_1\text{O}_2\text{S}_1

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition can lead to increased acetylation of histones, affecting cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have demonstrated that compounds with similar structures can activate apoptotic pathways in cancer cells by disrupting mitochondrial function and promoting cytochrome c release .
  • Antitumor Activity : In vitro studies suggest that the compound may inhibit tumor growth by interfering with critical signaling pathways involved in cell proliferation and survival .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and similar compounds:

Activity Cell Line IC50 (µM) Mechanism
HDAC InhibitionSKM-10.5Histone deacetylase inhibition
Induction of ApoptosisA549 (lung cancer)25Apoptotic pathway activation
Antiproliferative ActivityMDA-MB-231 (breast)11Disruption of cell cycle progression
Selectivity for Cancer CellsWI38 (normal fibroblasts)>400Lower toxicity compared to cancer cell lines

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in A549 and MDA-MB-231 cells, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The study revealed that treatment led to increased levels of cleaved caspases, confirming the activation of intrinsic apoptotic pathways .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles, with minimal metabolic degradation observed in liver microsomes from different species .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the thiophen-3-ylmethylamine intermediate with 1-(4-fluorophenyl)methanesulfonyl chloride. Key parameters include:

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Solvent selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reagent solubility and reaction homogeneity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Data Table :
ParameterOptimal ConditionYield RangeReference
Reaction Temperature0–5°C (sulfonylation)70–85%
Purification MethodColumn Chromatography85–90%

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the fluorophenyl (δ 7.2–7.8 ppm) and thiophene (δ 6.8–7.1 ppm) moieties. 19^{19}F NMR confirms the para-fluorine signal (δ -110 to -115 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and detects residual solvents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]+^+ at m/z 340.06 .

Q. What physicochemical properties dictate its stability and handling in laboratory settings?

  • Answer :

  • Solubility : Moderately soluble in DCM, DMSO, and THF; poorly soluble in water (<0.1 mg/mL). Storage at -20°C under nitrogen is recommended to prevent hydrolysis .
  • Thermal Stability : Decomposes above 200°C, as confirmed by differential scanning calorimetry (DSC) .
    • Data Table :
PropertyValueReference
Molecular Weight340.39 g/mol
Melting Point152–155°C
LogP (Partition Coeff.)2.8 (predicted)

Advanced Research Questions

Q. How do electronic effects of the fluorophenyl and thiophene groups influence reactivity in nucleophilic substitutions?

  • Answer :

  • The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the sulfonamide group, facilitating nucleophilic attacks (e.g., alkylation).
  • The thiophene’s sulfur atom participates in resonance, stabilizing intermediates during reactions like Suzuki-Miyaura couplings .
    • Methodological Insight : Use density functional theory (DFT) to calculate charge distribution and predict reactive sites .

Q. What computational strategies are effective for predicting COX-2 binding affinity?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with COX-2’s active site (e.g., hydrogen bonds with Arg120 and Tyr355) .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
    • Data Table :
ParameterCOX-2 Binding Affinity (Predicted)Reference
Docking Score (kcal/mol)-9.2 to -10.5
IC50_{50} (in vitro)1.8 µM

Q. How do N-substituent modifications impact anticancer activity against HT-29 colon cancer cells?

  • Answer :

  • SAR Studies : Replacing the thiophen-3-ylmethyl group with bulkier substituents (e.g., benzyl) reduces potency, suggesting steric hindrance limits target engagement.
  • In Vitro Assays : MTT assays show IC50_{50} values of 12.3 µM (HT-29) vs. >50 µM for analogues with altered sulfonamide groups .
    • Methodological Insight : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent properties with activity trends .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports 70–85% yields, while cites 60–75% under similar conditions. This discrepancy may arise from differences in starting material purity or solvent drying protocols .
  • Biological Activity : highlights anticancer activity, whereas emphasizes antimicrobial effects. These divergent applications likely stem from assay-specific target interactions (e.g., kinase vs. bacterial enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.